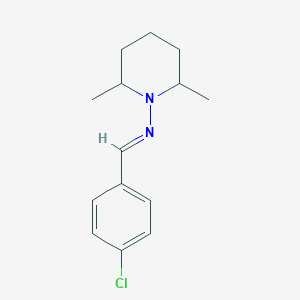
N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine, also known as N-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperidine derivatives and has a molecular formula of C17H22ClN.
Mecanismo De Acción
The exact mechanism of action of N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis, or programmed cell death. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the replication of viruses and bacteria.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the modulation of various signaling pathways involved in cell growth and differentiation. It has also been found to possess antioxidant activity, which may contribute to its anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, its potent antitumor activity makes it a promising candidate for further research in the development of cancer therapies. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine. One area of interest is the development of novel drug delivery systems that can enhance the efficacy and reduce the toxicity of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential molecular targets for its therapeutic effects. Finally, the potential applications of this compound in the treatment of other diseases, such as viral infections and fungal infections, warrant further investigation.
In conclusion, this compound is a promising chemical compound that has shown significant potential in scientific research for its therapeutic applications. Its potent antitumor activity, along with its antiviral, antibacterial, and antifungal properties, make it a promising candidate for further research in the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine involves the reaction between 4-chlorobenzaldehyde and 2,6-dimethylpiperidine in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to exhibit potent antitumor activity against several types of cancer, including breast, lung, and colon cancer. Additionally, it has been found to possess antiviral, antibacterial, and antifungal properties.
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-(2,6-dimethylpiperidin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2/c1-11-4-3-5-12(2)17(11)16-10-13-6-8-14(15)9-7-13/h6-12H,3-5H2,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYADXABJUNSORD-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1N=CC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1/N=C/C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)


![1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)
![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)
![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)




![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5806814.png)